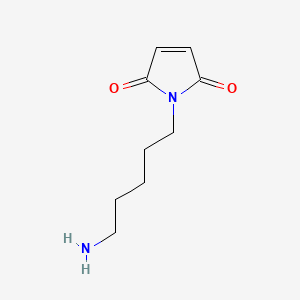

1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)-

Description

BenchChem offers high-quality 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-aminopentyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h4-5H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLAQJXELUHIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444307 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191418-53-8 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(5-aminopentyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Optimizing ADC Efficacy: The Strategic Role of N-(5-aminopentyl)maleimide

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs), the linker is not merely a passive tether; it is a critical determinant of pharmacokinetics, stability, and therapeutic index.[1][2][3] N-(5-aminopentyl)maleimide represents a foundational class of heterobifunctional crosslinkers. Its design offers a balance between the rigid steric constraints of shorter linkers (e.g., ethyl) and the entropic penalties of longer PEGylated chains.

This technical guide dissects the physicochemical behavior of N-(5-aminopentyl)maleimide, addressing the "Maleimide Exchange" instability phenomenon, strategies for hydrophobicity management, and a self-validating conjugation protocol for high-DAR (Drug-Antibody Ratio) constructs.

Part 1: The Architecture of Conjugation

N-(5-aminopentyl)maleimide serves as a bridge, coupling cytotoxic payloads to monoclonal antibodies (mAbs). Its structure dictates its function:

-

The Maleimide Head: An electrophile that targets thiols (sulfhydryls) on the antibody via Michael addition.[]

-

The Pentyl Spacer (

): A 5-carbon alkyl chain providing moderate flexibility. Unlike hydrophilic PEG spacers, this alkyl chain is hydrophobic, influencing the solvating shell of the final ADC. -

The Primary Amine: A nucleophile used to attach the payload (often via a cleavable peptide system like Val-Cit-PAB) or an activated ester.

Structural Logic

The choice of a pentyl (

Part 2: Mechanistic Stability & The "Maleimide Exchange"

The most critical challenge in maleimide-based ADC design is the Retro-Michael Addition .

The Instability Mechanism

Upon conjugation, the maleimide forms a thiosuccinimide ring . In physiological conditions (pH 7.4, 37°C), this ring is not perfectly stable. It can undergo a reverse reaction (Retro-Michael), regenerating the free maleimide-drug species.[5][6] This released species is then scavenged by Human Serum Albumin (HSA), specifically at Cys34, leading to:

-

Payload Migration: The drug transfers from the tumor-targeting mAb to albumin.

-

Off-Target Toxicity: Albumin distributes the cytotoxin systemically, bypassing the targeted delivery mechanism.

The Stabilization Strategy: Ring Hydrolysis

To prevent this, the thiosuccinimide ring must undergo hydrolysis (ring-opening) to form a succinamic acid thioether .[5][6][7] This open form is chemically stable and resistant to Retro-Michael elimination.[7]

-

Design Insight: Electron-withdrawing groups or specific pH manipulations during post-conjugation processing can accelerate this hydrolysis, "locking" the drug onto the antibody.

Figure 1: The bifurcation of maleimide stability. Path B (Hydrolysis) is the desired endpoint for stable ADCs, preventing the toxicity associated with Path A.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the conjugation of a pre-synthesized Drug-Linker (containing the N-(5-aminopentyl)maleimide moiety) to a monoclonal antibody.

Prerequisite: The primary amine of N-(5-aminopentyl)maleimide has already been reacted with the payload (e.g., via NHS-ester chemistry) to form the reactive Drug-Linker species.

Reagents & Conditions

| Component | Specification | Purpose |

| Buffer | PBS + 1mM EDTA, pH 7.2 | EDTA chelates metals that catalyze oxidation; pH 7.2 ensures thiol specificity. |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Selectively reduces interchain disulfides. |

| Solvent | DMSO or DMA | Solubilizes the hydrophobic Drug-Linker (Max 10% v/v final). |

| Quench | N-Acetylcysteine (NAC) | Scavenges unreacted maleimide. |

Step-by-Step Methodology

1. Antibody Reduction (Activation)

-

Action: Dilute mAb to 5-10 mg/mL in PBS/EDTA. Add TCEP at a molar ratio of 2.5 - 3.0 equivalents (per mAb) for partial reduction (targeting DAR 4) or 10 equivalents for full reduction (DAR 8).

-

Incubation: 37°C for 1-2 hours.

-

Validation Point (Critical): Perform an Ellman’s Assay (DTNB) to quantify free thiols per antibody.[8]

-

Calculation:

(for a target DAR of 4). If

-

2. Conjugation

-

Action: Cool reduced mAb to 4°C to suppress non-specific reactions.

-

Addition: Slowly add the Drug-Linker (dissolved in DMSO) to the mAb.

-

Stoichiometry: Use 1.2 - 1.5 molar excess of Drug-Linker per free thiol (not per mAb).

-

Solvent Limit: Ensure final DMSO concentration is <10% to prevent mAb precipitation.

-

-

Incubation: 1 hour at 4°C or Room Temperature (RT).

-

Mechanism: The maleimide undergoes Michael addition with the free cysteines.[]

3. Quenching & Hydrolysis Promotion

-

Action: Add N-Acetylcysteine (20x molar excess over linker). Incubate 15 mins.

-

Stabilization Step: To promote ring hydrolysis (optional but recommended), raise pH to 8.5 and incubate at 37°C for 2-4 hours before purification. Note: This risks deamidation of the antibody, so optimization is required.

4. Purification

-

Method: Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove free drug and organic solvent.

Figure 2: The self-validating conjugation workflow. The Ellman's Assay checkpoint is crucial for ensuring batch-to-batch consistency.

Part 4: Hydrophobicity & Aggregation Management[10][11]

A specific risk with N-(5-aminopentyl)maleimide is the hydrophobicity of the pentyl chain combined with hydrophobic payloads (e.g., MMAE, PBD dimers).

The Aggregation Cascade

-

Surface Exposure: Conjugation exposes hydrophobic patches on the mAb surface.[9]

-

Nucleation: Hydrophobic linkers attract each other, causing mAbs to cluster.

-

Clearance: Aggregates are rapidly cleared by the Reticuloendothelial System (RES), reducing efficacy and potentially triggering immunogenicity.

Analytical Control Strategy

To ensure the integrity of the ADC using this linker, the following analytics are mandatory:

| Technique | Metric | Acceptance Criteria |

| HIC (Hydrophobic Interaction Chromatography) | DAR Distribution | Distinct peaks for DAR 0, 2, 4, 6, 8. Average DAR matches target. |

| SEC-HPLC | Aggregation (HMW species) | < 5% High Molecular Weight aggregates. |

| RP-HPLC | Free Drug | < 1% unconjugated drug-linker. |

Expert Insight: If aggregation is observed with the pentyl linker, consider "hydrophobicity masking." This involves PEGylating the linker (e.g., using a PEG4 spacer instead of C5) or adding hydrophilic amino acids (Glutamic acid) adjacent to the maleimide to shield the hydrophobic payload.

References

-

FDA. (2024). Antibody-Drug Conjugates: Clinical Pharmacology Considerations for Biologics. U.S. Food and Drug Administration. [Link]

-

Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[10] Nature Biotechnology, 30(2), 184–189. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 3: The Chemistry of Reactive Groups. [Link]

-

Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059–1062. [Link]

-

Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16, 315–337. [Link]

Sources

- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. communities.springernature.com [communities.springernature.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Amine-Functionalized Maleimides in PROTAC Synthesis: Enhancing Stability and Versatility

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] The success of these heterobifunctional molecules is profoundly influenced by the chemical linker connecting the target-binding and E3 ligase-recruiting moieties.[3][4] Traditional maleimide-thiol conjugation, while efficient, suffers from instability of the resulting thioether bond, which can compromise the in vivo efficacy and safety of the PROTAC. This guide details a superior strategy employing amine-functionalized maleimides, specifically through a dual thiol-amine conjugation with dibromomaleimides. This approach not only confers robust stability to the conjugate but also introduces a secondary functional handle, paving the way for more complex and versatile PROTAC architectures. We will explore the underlying chemical principles, provide detailed synthetic protocols, and present a workflow for the rational design and assembly of next-generation PROTACs.

The PROTAC Modality: A Primer on Catalytic Degradation

Proteolysis-targeting chimeras (PROTACs) are ingeniously designed molecules that hijack the cell's native waste disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][4][5] A PROTAC is composed of three distinct components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two elements.[3][6][7]

Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[3][8] This induced proximity triggers the E3 ligase to tag the POI with a chain of ubiquitin molecules. This polyubiquitination serves as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome.[9] A key advantage of this mechanism is its catalytic nature; after the POI is degraded, the PROTAC is released and can mediate the degradation of another POI molecule.[1][3] This event-driven pharmacology allows for sustained effects at lower drug concentrations compared to traditional inhibitors.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Achilles' Heel of Classic Maleimide Chemistry

The maleimide functional group is a cornerstone of bioconjugation chemistry, prized for its highly efficient and selective reaction with thiols, particularly the sulfhydryl side chain of cysteine residues.[4][10] This reaction, a Michael addition, proceeds under mild, biocompatible conditions to form a stable thioether bond, making it a popular choice for constructing covalent PROTACs.[11]

However, the resulting thiosuccinimide conjugate is not as robust as once thought. It is susceptible to a retro-Michael reaction, especially in the presence of other endogenous thiols like glutathione.[12][13] This reversal can lead to the transfer of the PROTAC to off-target proteins, diminishing its efficacy and potentially causing toxicity.[13] Furthermore, subsequent hydrolysis of the succinimide ring can generate a mixture of isomeric products, complicating characterization and regulatory approval.[14]

Amine-Functionalized Maleimides: A Dual-Action Solution

An advanced strategy that circumvents the instability of traditional maleimide conjugates involves the use of dibromomaleimides. This approach facilitates a one-pot, sequential dual conjugation of both a thiol and an amine.[12][14][15] This "stabilization-dual modification" strategy offers two profound advantages in PROTAC synthesis.

-

Irreversible Conjugate Stability: The initial, rapid reaction occurs between the dibromomaleimide and a thiol. The subsequent addition of an amine to the second bromine position forms a stable aminothiomaleimide. The electron-donating nature of the newly introduced amino group deactivates the electrophilicity of the maleimide ring, effectively preventing the retro-Michael reaction and ensuring the conjugate's stability.[12][14]

-

Versatile Functional Handle: The incorporated amine provides an additional, strategically placed functional group. This creates a trifunctional scaffold, ideal for the modular construction of PROTACs where the amine can serve as the attachment point for the E3 ligase ligand-linker moiety.[12]

This dual conjugation method is highly efficient, proceeds under mild aqueous conditions, and generates a single, stable product, avoiding the isomeric complexity of hydrolysis-based stabilization methods.[14]

Caption: Comparison of traditional vs. dual-conjugation maleimide strategies.

Synthetic Workflow for PROTAC Assembly

The assembly of a PROTAC using the dual-functional maleimide strategy is a modular process. It involves the synthesis of two key fragments—the POI-binding warhead and the E3 ligase-linker moiety—followed by their conjugation via the dibromomaleimide hub.

Workflow Overview:

-

Fragment Synthesis:

-

POI Warhead: A known ligand for the target protein is synthesized or acquired, incorporating a free thiol group (e.g., from a cysteine residue) for covalent attachment.

-

E3 Ligase-Linker-Amine: A ligand for an E3 ligase (e.g., pomalidomide for CRBN, or a VHL ligand) is functionalized with a linker (typically PEG or alkyl-based) that terminates in a primary amine.[4][6][] Numerous such building blocks are commercially available, streamlining this step.[5][7]

-

-

Sequential Conjugation:

-

Step A (Thiol Addition): The thiol-containing POI warhead is reacted with a dibromomaleimide linker precursor. This reaction is highly selective for the thiol over other nucleophiles at near-neutral pH.[11][12]

-

Step B (Amine Addition): The resulting bromothiomaleimide intermediate is then reacted in the same pot with the amine-terminated E3 ligase-linker fragment to yield the final, stabilized PROTAC molecule.[14]

-

-

Purification: The final PROTAC conjugate is purified using standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC).

Caption: Modular workflow for amine-functionalized maleimide PROTAC synthesis.

Experimental Protocols

The following protocols provide a generalized framework. Researchers must optimize concentrations, reaction times, and purification methods based on the specific properties of their POI and E3 ligands.

Protocol 1: General Procedure for One-Pot PROTAC Synthesis via Dual Thiol-Amine Conjugation

This protocol describes the coupling of a thiol-containing POI ligand and an amine-containing E3 ligase-linker to a dibromomaleimide core.

Materials:

-

Thiol-functionalized POI ligand (POI-SH)

-

Amine-functionalized E3 Ligase-Linker (E3-Linker-NH2)

-

N-substituted Dibromomaleimide

-

Reaction Buffer: 100 mM Phosphate Buffer, pH 6.5-7.5[11]

-

Organic Co-solvent (if needed for solubility): DMSO or DMF

-

Purification System: Reverse-phase HPLC

Procedure:

-

Initial Thiol Reaction:

-

Dissolve the dibromomaleimide (1.2 equivalents) in a minimal amount of organic co-solvent (e.g., DMSO).

-

Dissolve the POI-SH (1.0 equivalent) in the reaction buffer.

-

Add the dibromomaleimide solution to the POI-SH solution with gentle stirring.

-

Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to confirm the formation of the bromothiomaleimide intermediate.[12]

-

-

Subsequent Amine Reaction:

-

To the same reaction vessel, add the E3-Linker-NH2 (1.5-2.0 equivalents).[12]

-

Continue stirring at room temperature. The reaction may take several hours to overnight. The reaction can be gently heated (e.g., to 37°C) to increase the rate if necessary.

-

Monitor the formation of the final PROTAC product by LC-MS, observing the disappearance of the intermediate and the appearance of the desired mass.

-

-

Workup and Purification:

-

Once the reaction is complete, acidify the mixture slightly with trifluoroacetic acid (TFA) to quench the reaction and protonate any remaining amines.

-

Filter the reaction mixture to remove any precipitates.

-

Purify the crude product using reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Collect fractions containing the pure product, confirm by LC-MS, and lyophilize to obtain the final PROTAC as a solid.

-

Data Summary and Advantages

The adoption of the aminothiomaleimide strategy offers clear, quantifiable advantages over traditional methods for constructing covalent PROTACs.

| Feature | Traditional Thiosuccinimide Linkage | Aminothiomaleimide Linkage | Rationale & Advantage |

| Stability | Susceptible to retro-Michael reaction in vivo.[13] | Highly stable; resistant to thiol exchange.[12][14] | Electron-donating amine deactivates the maleimide, ensuring conjugate integrity and reducing off-target effects. |

| Product Profile | Hydrolysis leads to a mixture of four isomers.[14] | Forms a single, well-defined product.[12][14] | Simplifies purification, characterization, and ensures batch-to-batch consistency, which is critical for therapeutic development. |

| Synthetic Utility | Single point of conjugation. | Provides an additional functional handle (the amine).[12] | Enables the creation of trifunctional molecules and more complex, modular PROTAC designs. |

| Reaction Monitoring | No distinct chromophore change. | Formation of the aminothiomaleimide scaffold creates a chromophore (absorbs ~415 nm).[14] | Allows for real-time reaction monitoring using UV-Vis spectroscopy, facilitating process optimization. |

Conclusion

The linker is a critical determinant of a PROTAC's therapeutic potential. While classic maleimide chemistry provides a rapid method for conjugation, the inherent instability of the resulting bond is a significant liability. The use of amine-functionalized maleimides, particularly through a one-pot dual conjugation with dibromomaleimides, represents a scientifically robust and elegant solution. This strategy yields exceptionally stable conjugates, eliminates product heterogeneity, and expands the synthetic toolkit by providing an additional functional handle. For researchers and drug developers in the field of targeted protein degradation, mastering this advanced conjugation chemistry is essential for building next-generation PROTACs with improved stability, specificity, and therapeutic efficacy.

References

- The Role of Maleimide in the Bioconjugation of PROTACs: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/the-role-of-maleimide-in-the-bioconjugation-of-protacs-an-in-depth-technical-guide]

- Jones, M. W., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(42), 11455–11460. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8163520/]

- PROTAC Linkers. CD Bioparticles. [URL: https://www.cd-bioparticles.net/protac/protac-linkers]

- Overview of PROTAC Linkers. ChemPep Inc. [URL: https://www.chempep.com/overview-of-protac-linkers/]

- Linkers in PROTACs. Precise PEG. [URL: https://www.precisepeg.com/linkers-in-protacs]

- PROTAC Linkers Guide - Types & Ordering Options. BOC Sciences. [URL: https://www.bocsci.com/protac-linkers-guide.html]

- What are PROTAC Linkers? BroadPharm. [URL: https://broadpharm.

- Costil, R., et al. (2020). Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer. Bioconjugate Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7780009/]

- Jones, M. W., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. ResearchGate. [URL: https://www.researchgate.

- Jones, M. W., et al. (2020). One-Pot Thiol-Amine Bioconjugation to Maleimides; Simultaneous Stabilisation and Dual Functionalisation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74bb19024ac3b12685002]

- Building Blocks and Linkers for PROTAC Synthesis. Enamine. [URL: https://enamine.

- Automated Synthesis of Protein Degraders for Drug Discovery. ProQuest. [URL: https://www.proquest.com/openview/916e7a2b992167d4e1d16c52a37f5f0f/1?pq-origsite=gscholar&cbl=18750&diss=y]

- Building Blocks and Linkers for PROTAC Synthesis. Enamine. [URL: https://us.enamine.

- Scope of PROTAC synthesis via amide coupling. ResearchGate. [URL: https://www.researchgate.net/figure/Scope-of-PROTAC-synthesis-via-amide-coupling-Reaction-conditions-vial-amine-01-mmol_fig4_342207908]

- Zhang, R., et al. (2021). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Bioconjugate Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8596041/]

- Application Note – PROTAC formation (via reductive amination). Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Wang, L., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9106932/]

- Foley, D. J., et al. (2023). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f89978351831812a6473e1]

- Shindo, T., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349842/]

- Synthesis of the Functionalized Enamine. wxxh.org.cn. [URL: http://www.wxxh.org.cn/EN/10.3969/j.issn.0253-2786.2016.03.001]

- Discovering Unique Ubiquitin E3 Ligase Ligands to Unlock Targeted Protein Degradation. LifeSensors. [URL: https://lifesensors.

- Jiang, Z., et al. (2020). Exploring Maleimide-Based Nanoparticle Surface Engineering to Control Cellular Interactions. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.9b20752]

- Zhang, R., et al. (2021). Hydrolytically Stable Maleimide-End-Functionalized Polymers for Site-Specific Protein Conjugation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34730954/]

- Johnson, J. A., et al. (2010). Synthesis of Maleimide-End Functionalized Star Polymers and Multimeric Protein-Polymer Conjugates. Journal of Polymer Science Part A: Polymer Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3074044/]

- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5718]

- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00322]

- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29280289/]

- Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8183151/]

- Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli. PubMed. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5550389/]

- Harris, J. M., et al. (2005). Methods of preparing maleimide functionalized polymers. Google Patents. [URL: https://patents.google.

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chempep.com [chempep.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]

- 10. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

Introduction: The Dual-Edged Sword of Maleimide Chemistry in Bioconjugation

An In-Depth Technical Guide to the Stability Profile of Aminopentyl Maleimide Linkers at Physiological pH

Maleimide-based linkers have long been a cornerstone in the field of bioconjugation, prized for their high reactivity and specificity towards thiol groups under mild, physiological conditions.[][2][3] The N-(5-aminopentyl)maleimide linker exemplifies this class of heterobifunctional crosslinkers, featuring a thiol-reactive maleimide head and a primary amine on the opposing terminus.[4] This architecture allows for the elegant connection of proteins, peptides, and other biomolecules to payloads such as cytotoxic drugs in antibody-drug conjugates (ADCs), fluorescent dyes, or polyethylene glycol (PEG) chains.[][2][5]

The core of this chemistry is the Michael addition reaction, where the maleimide's electron-deficient double bond readily reacts with a nucleophilic thiolate anion (from a cysteine residue, for example) to form a stable, covalent thioether bond within a thiosuccinimide ring.[][6] This reaction is remarkably efficient and chemoselective within a pH range of 6.5 to 7.5.[7][8] However, the very reactivity that makes maleimides so useful also sows the seeds of their primary instability. The resulting thiosuccinimide linkage is not unconditionally stable in the physiological environment of the bloodstream, presenting a significant challenge for researchers in drug development.[9][10][11]

This guide provides a detailed examination of the stability profile of aminopentyl maleimide linkers at physiological pH. We will explore the competing chemical pathways that dictate the fate of the maleimide conjugate, discuss methodologies for assessing its stability, and present strategies to mitigate premature cleavage, ensuring the development of robust and effective bioconjugates.

The Chemical Crossroads: Retro-Michael Reaction vs. Hydrolysis

Once the maleimide-thiol conjugate is formed, its stability is governed by a critical competition between two pathways: the undesirable, reversible retro-Michael reaction and the desirable, irreversible hydrolysis of the succinimide ring.[12][13]

The Retro-Michael Reaction: The Path to Deconjugation

The thioether bond of the thiosuccinimide adduct is susceptible to reversal under physiological conditions.[9][12] This retro-Michael reaction can be facilitated by endogenous thiols, most notably glutathione (GSH), which is present in millimolar concentrations in the cytoplasm and at lower levels in plasma, and serum albumin.[9][10] This process leads to thiol exchange, where the payload is prematurely cleaved from its intended biomolecular carrier.[14][15][16]

The consequences of this deconjugation are severe in a therapeutic context like ADCs:

-

Reduced Efficacy: The premature release of the cytotoxic payload before it reaches the target tumor cell diminishes the therapeutic window.[9]

-

Off-Target Toxicity: The liberated drug-linker can then conjugate to other circulating proteins, such as albumin, leading to systemic toxicity and adverse side effects.[9][10][17]

The rate of the retro-Michael reaction is influenced by the pKa of the original thiol and the stability of the resulting thioether bond.[14][18]

Figure 1: Pathway of payload loss via the retro-Michael reaction.

Hydrolysis: The Path to Stabilization

The alternative and preferred fate for the thiosuccinimide ring is hydrolysis.[19] This reaction involves the nucleophilic attack of water on one of the carbonyl groups of the imide, leading to the opening of the five-membered ring. The product is a stable maleamic acid (or succinamic acid) thioether derivative.[8][13] Crucially, this ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the payload onto its carrier and ensuring the long-term stability of the conjugate.[12][19][20]

The rate of hydrolysis is highly pH-dependent, increasing significantly at more alkaline pH values.[6][7] However, for traditional N-alkyl maleimides, such as the aminopentyl linker, the rate of hydrolysis at physiological pH (around 7.4) is often slow compared to the rate of the competing retro-Michael reaction.[19][20] This kinetic imbalance is the central problem of maleimide linker instability.

Figure 3: Workflow for a typical plasma stability assay.

Methodology

1. Materials:

-

Purified maleimide conjugate (e.g., ADC)

-

Human plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Immunoaffinity beads or other appropriate capture resin for the specific antibody

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer)

-

Neutralization buffer (e.g., 1M Tris, pH 8.0)

-

Analysis system: Reverse-Phase HPLC (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

2. Procedure:

-

Incubation: Spike the purified ADC into human plasma to a final concentration of ~100 µg/mL. Incubate the mixture in a thermostated water bath at 37°C.

-

Sampling: At designated time points (e.g., 0, 6, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma-ADC mixture. Immediately place the sample on ice or flash-freeze to quench any further reaction.

-

Affinity Capture: Add immunoaffinity beads (e.g., Protein A/G) to the plasma aliquot to capture the antibody and its conjugated forms. Incubate according to the bead manufacturer's protocol (e.g., 1-2 hours at 4°C with gentle mixing).

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads several times with cold wash buffer to remove non-specifically bound plasma proteins.

-

Elution: Elute the captured ADC from the beads using the elution buffer.

-

Neutralization: Immediately neutralize the eluate with the neutralization buffer to prevent acid-induced aggregation or degradation.

-

Analysis: Analyze the purified samples by RP-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR) or the percentage of intact ADC remaining relative to the T=0 time point.

3. Data Interpretation: A stable conjugate will show minimal change in its analytical profile (e.g., HIC or RP-HPLC peak distribution) and a low rate of decrease in the average DAR over time. [21]Conversely, an unstable conjugate will show a rapid loss of drug, evidenced by a decreasing DAR and the appearance of unconjugated antibody peaks. [9]

Conclusion and Future Outlook

The aminopentyl maleimide linker and its derivatives remain powerful tools in bioconjugation, but their application requires a deep understanding of the inherent stability challenges. The thiosuccinimide bond exists at a chemical crossroads, with its fate dictated by the kinetics of retro-Michael elimination versus stabilizing hydrolysis. While traditional N-alkyl maleimides often favor the undesirable elimination pathway under physiological conditions, the field has evolved significantly. The development of self-hydrolyzing maleimides and other next-generation linkers has provided robust solutions to mitigate premature payload release, leading to the creation of more stable, safer, and more efficacious biotherapeutics. [9][22][23]For researchers and drug developers, a thorough characterization of conjugate stability using rigorous in vitro assays remains a self-validating and indispensable step in the design of next-generation protein conjugates.

References

- Title: Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates Source: Research Communities URL

- Title: Technical Support Center: Minimizing Off-Target Reactions of Maleimide Linkers Source: Benchchem URL

- Title: Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation Source: Journal of Proteome Research - ACS Publications URL

- Title: The Maleimide-Thiol Reaction: An In-depth Technical Guide for Bioconjugation and Drug Development Source: Benchchem URL

- Title: In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development Source: Benchchem URL

- Title: Tunable degradation of maleimide-thiol adducts in reducing environments Source: PMC - NIH URL

- Title: Unraveling the Stability of Maleimide Conjugates: A Comparative Guide to the Retro-Michael Reaction Assay Source: Benchchem URL

- Title: Maleimide Linkers in Antibody-Drug Conjugates Source: BOC Sciences URL

- Title: Long-Term Stabilization of Maleimide–Thiol Conjugates Source: Bioconjugate Chemistry URL

- Title: Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide Source: Benchchem URL

- Title: Rethinking ADC Warheads: Beyond the Classical Maleimide Approach Source: SigutLabs URL

- Title: Technical Support Center: Maleimide Conjugate Stability Source: Benchchem URL

- Title: Maleimide Reaction Chemistry Source: Vector Labs URL

- Title: Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates Source: Bioconjugate Chemistry - ACS Publications URL

- Title: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index Source: Taylor & Francis Online URL

- Title: Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates Source: PMC - NIH URL

- Title: Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates Source: Semantic Scholar URL

- Title: Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers Source: Bioconjugate Chemistry - ACS Publications URL

- Title: N-(5-Aminopentyl)

- Title: Technical Support Center: Addressing the Hydrolytic Instability of Maleimide-Based Linkers Source: Benchchem URL

- Title: mechanism of maleimide reaction with thiols Source: Benchchem URL

- Title: Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers Source: ACS Publications URL

- Source: Chemical Science (RSC Publishing)

- Title: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index Source: PMC - NIH URL

- Title: A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers Source: Benchchem URL

- Title: Kinetics study of degradation of maleimide-thiol conjugates in reducing environments Source: National Library of Medicine URL

- Title: Current ADC Linker Chemistry Source: PMC - NIH URL

Sources

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. udspace.udel.edu [udspace.udel.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]

- 23. tandfonline.com [tandfonline.com]

Introduction to heterobifunctional crosslinkers containing maleimide and amine groups

An In-Depth Technical Guide to Heterobifunctional Crosslinkers: The Maleimide-Amine Axis

Executive Summary: The Architecture of Conjugation

In the landscape of bioconjugation—specifically for Antibody-Drug Conjugates (ADCs), immunotoxins, and enzyme-linked assays—heterobifunctional crosslinkers are the structural architects.[1] Unlike homobifunctional reagents that risk uncontrolled polymerization, heterobifunctional linkers possessing amine-reactive and sulfhydryl-reactive groups enable a directed, two-step conjugation strategy.[2]

This guide focuses on the most critical class of these reagents: those bridging primary amines (via NHS esters) and free sulfhydryls (via Maleimides).[1] We will also address the specialized use of reagents containing free amines and maleimides (e.g., Maleimide-PEG-Amine) for surface modification.

Chemical Foundations: The Reactive Moieties

To design a robust conjugation protocol, one must understand the competing kinetics of the reactive groups.

The Amine-Reactive End: NHS Ester[1][3][4][5][6][7]

-

Mechanism: N-hydroxysuccinimide (NHS) esters react with primary amines (

) on lysine residues or the N-terminus to form a stable amide bond.[3] -

Kinetics & pH: The reaction is driven by the nucleophilic attack of the deprotonated amine.

The Sulfhydryl-Reactive End: Maleimide[1][3][4][6][10]

-

Mechanism: Maleimides react with free sulfhydryls (

) via a Michael addition to form a stable thioether bond. -

Specificity Window:

-

Stability: The cyclohexane ring in reagents like SMCC stabilizes the maleimide group against hydrolysis compared to aromatic spacers like MBS.

Strategic Selection: The Crosslinker Toolkit

Selection depends on solubility (hydrophobicity of the payload), spacer arm length (steric hindrance), and cleavability.

Table 1: Comparative Specifications of Key Heterobifunctional Crosslinkers

| Reagent | Full Name | Spacer Arm (Å) | Solubility | Spacer Type | Application |

| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | DMSO/DMF | Cyclohexane | Standard for ADCs; High stability.[3] |

| Sulfo-SMCC | Sulfosuccinimidyl...[2][5][15] (Water soluble analog) | 8.3 | Water | Cyclohexane | Cell-surface labeling; No organic solvent needed. |

| GMBS | N-γ-Maleimidobutyryl-oxysuccinimide ester | 7.3 | DMSO/DMF | Aliphatic | Less stable maleimide; good for immune conjugates. |

| MBS | m-Maleimidobenzoyl-N-hydroxysuccinimide ester | 9.9 | DMSO/DMF | Aromatic | Rigid spacer; historically used in hapten-carrier conjugates. |

| SM(PEG)n | Succinimidyl-([N-maleimidopropionamido]-n-ethyleneglycol) ester | Variable (18-53+) | Water | PEG | Increases solubility of hydrophobic drugs/proteins. |

Visualizing the Mechanism

The following diagram illustrates the chemical pathway and the critical "Hydrolysis Trap" that leads to failed conjugation.

Figure 1: The reaction pathway of NHS-Maleimide crosslinkers. Note the pH sensitivity: Step 1 requires pH 7-8, while Step 2 must be kept below pH 7.5 to prevent maleimide hydrolysis.

Experimental Protocol: The Self-Validating System

Do not mix all components simultaneously. This leads to polymerization. The only robust method is a Two-Step Sequential Conjugation .

Phase 1: Activation of the Amine-Containing Molecule (Protein A)

Objective: Attach the crosslinker to Protein A while preserving the maleimide activity.

-

Buffer Preparation: Use PBS-EDTA (100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2).

-

Why EDTA? It chelates divalent metals that catalyze the oxidation of sulfhydryls (disulfide formation), ensuring your target thiols in Phase 2 remain reactive.

-

Why pH 7.2? It balances NHS reactivity (favored > pH 7) with maleimide stability (favored < pH 7.5).[13]

-

-

Solubilization: Dissolve the crosslinker (e.g., SMCC) in dry DMSO or DMF to 10–50 mM.

-

Critical: Use high-quality, amine-free anhydrous solvent. Moisture hydrolyzes the NHS ester immediately.

-

-

Reaction: Add crosslinker to Protein A (1–5 mg/mL) at a 10–20 molar excess .

-

Incubation: 30–60 minutes at room temperature.

-

-

Purification (The Checkpoint): You MUST remove excess crosslinker.

-

Use a desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated in PBS-EDTA (pH 7.2).

-

Failure Mode: If you skip this, excess crosslinker will react with the sulfhydryls in Phase 2, capping them and preventing conjugation.

-

Phase 2: Conjugation to the Sulfhydryl-Containing Molecule (Protein B / Drug)

Objective: Link the Maleimide-Activated Protein A to the Thiol-Drug/Protein.

-

Thiol Verification (Self-Validation): Before mixing, quantify free sulfhydryls on Protein B using Ellman’s Reagent .

-

Target: Ensure >0.8 free thiols per molecule. If oxidized, reduce with TCEP and desalt.

-

-

Conjugation: Mix Maleimide-Activated Protein A with Protein B.

-

Molar Ratio: Typically 1:1 to 1:3 (Activated A : Protein B).

-

-

Incubation: 2 hours at Room Temperature or Overnight at 4°C.

-

Quenching (Optional but Recommended): Add 2-Mercaptoethanol or Cysteine to block unreacted maleimides, preventing non-specific binding later.

Advanced Workflow Visualization

Figure 2: Step-by-step decision workflow for Heterobifunctional Conjugation.

Troubleshooting & Optimization

| Problem | Cause | Solution |

| Precipitation | Hydrophobic crosslinker (SMCC) or over-modification. | Use Sulfo-SMCC (water soluble) or PEGylated linkers (SM(PEG)n). Reduce molar excess. |

| Low Yield | Hydrolysis of NHS ester before reaction. | Dissolve crosslinker in dry DMSO immediately before use. Do not store aqueous stock.[9] |

| No Conjugation | Maleimide hydrolysis or Thiol oxidation. | Keep pH < 7.[6]5. Verify thiols with Ellman's reagent. Use EDTA to prevent oxidation.[10] |

| Cross-linking of Protein B | Excess crosslinker carried over. | Improve the desalting step (Phase 1) to remove 100% of unreacted crosslinker. |

References

Sources

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. aestusbiotech.com [aestusbiotech.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 13. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Conjugation of 1H-Pyrrole-2,5-dione 1-(5-aminopentyl)- to Carboxylic Acids

Abstract & Strategic Utility

This guide details the protocol for conjugating 1-(5-aminopentyl)-1H-pyrrole-2,5-dione (commonly referred to as N-(5-aminopentyl)maleimide) to carboxylic acid-containing targets. This heterobifunctional linker transforms a carboxyl group (-COOH) into a thiol-reactive maleimide handle.[1]

Primary Applications:

-

Antibody-Drug Conjugates (ADCs): Functionalizing carboxylated cytotoxic payloads for attachment to antibody cysteines.

-

Surface Engineering: Activating carboxylated nanoparticles (e.g., PLGA, silica) or sensor chips (SPR) to capture thiol-containing ligands.

-

Peptide Synthesis: Installing a maleimide group at the C-terminus or side-chain (Asp/Glu) of a peptide.

Chemical Logic & Critical Parameters[1][2][3]

The Mechanism

The conjugation relies on forming a stable amide bond between the primary amine of the linker and an activated carboxylic acid on the target.

-

Activation: The carboxylic acid is activated using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS-ester.[1]

-

Coupling: The primary amine of the 1-(5-aminopentyl)-1H-pyrrole-2,5-dione attacks the NHS-ester, displacing NHS and forming an amide bond.

The "pH Paradox" (Critical Insight)

Success depends on balancing two competing chemical realities:

-

Amine Reactivity: Primary amines require a pH near or above their pKa (~8.0–9.0) to be unprotonated and nucleophilic.

-

Maleimide Instability: The maleimide ring is susceptible to hydrolysis (ring-opening) at pH > 7.5, rendering it non-reactive toward thiols.

The Solution: This protocol utilizes a pH-Shift Strategy . Activation occurs at acidic pH (5.5), while coupling occurs at a tightly controlled neutral pH (7.2–7.4). This maximizes coupling efficiency while preserving maleimide integrity.

Materials & Reagents

| Reagent | Specification | Purpose |

| Linker | 1-(5-aminopentyl)-1H-pyrrole-2,5-dione (TFA or HCl salt) | The amine-maleimide crosslinker. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Carboxyl activator (zero-length). |

| NHS | N-Hydroxysuccinimide (or Sulfo-NHS for water solubility) | Stabilizes the active ester intermediate.[2] |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC activation. |

| Coupling Buffer | 1X PBS (Phosphate Buffered Saline), pH 7.2 | Optimal balance for amine attack vs. maleimide stability. |

| Quenching Buffer | 1 M Hydroxylamine or Ethanolamine, pH 7.4 | Stops the reaction. |

| Solvent | Anhydrous DMSO or DMF | For dissolving the linker and hydrophobic targets. |

Protocol A: Aqueous Conjugation (Proteins/Nanoparticles)

Use this workflow for water-soluble targets like proteins, antibodies, or carboxylated beads.

Step 1: Linker Preparation[3]

-

Dissolve 1-(5-aminopentyl)-1H-pyrrole-2,5-dione in anhydrous DMSO to a concentration of 50 mM.

Step 2: Carboxyl Activation (EDC/NHS)[1][4]

-

Dissolve the target molecule (1–2 mg/mL) in Activation Buffer (MES, pH 6.0) .

-

Add EDC to a final concentration of 2 mM (or 10-fold molar excess over target carboxyls).

-

Add NHS (or Sulfo-NHS) to a final concentration of 5 mM.[3]

-

Incubate for 15 minutes at room temperature.

Step 3: Buffer Exchange (Crucial for Proteins)

If the target is a protein, you must remove excess EDC before adding the amine-linker to prevent protein self-crosslinking.

-

Pass the reaction mixture through a desalting column (e.g., Zeba Spin, PD-10) equilibrated with Coupling Buffer (PBS, pH 7.2) .

Step 4: Conjugation[3][5][6]

-

Immediately add the Linker Stock (from Step 1) to the activated target.

-

Ratio: Use a 20-50 molar excess of linker over the target.

-

-

Incubate for 1–2 hours at room temperature or overnight at 4°C.

Step 5: Quenching & Purification[5][6]

-

Add Hydroxylamine to a final concentration of 10 mM to quench unreacted NHS esters.

-

Purify the conjugate via dialysis or size-exclusion chromatography (SEC) to remove excess linker.

-

Storage: Store the conjugate at -20°C or use immediately for thiol coupling.

-

Protocol B: Non-Aqueous Conjugation (Small Molecules/Peptides)

Use this workflow for hydrophobic drugs or peptides where water is not required.

-

Dissolution: Dissolve the Carboxyl-Target (1 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (Diisopropylethylamine) (2.5 eq). Stir for 5 minutes.

-

Linker Addition: Add 1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1.2 eq).

-

Reaction: Stir under nitrogen at room temperature for 2–4 hours.

-

Monitoring: Check reaction progress via HPLC or LC-MS.

-

Workup: Dilute with water/acetonitrile and purify via Preparative HPLC. Lyophilize fractions immediately to prevent maleimide hydrolysis.

Self-Validating Quality Control

Trust but verify. Use these assays to confirm the protocol worked.

Validation 1: Mass Spectrometry

-

Method: ESI-MS or MALDI-TOF.[6]

-

Success Criteria: Observe a mass shift of +166.2 Da (Molecular weight of linker minus water: 184.2 - 18.0).

Validation 2: The "Thiol Capture" Test (Functional Assay)

This confirms the maleimide is still active and didn't hydrolyze during conjugation.

-

Take a small aliquot of your purified conjugate.

-

Add excess Glutathione (GSH) or a cysteine-peptide.

-

Incubate for 15 minutes.

-

Run LC-MS.

-

Success Criteria: You should see a new mass shift corresponding to the GSH adduct. If you see the conjugate mass without the GSH adduct, the maleimide is "dead" (hydrolyzed).

Workflow Visualization

Figure 1: Logical flow for the two-step conjugation of 1-(5-aminopentyl)-1H-pyrrole-2,5-dione.

References

-

Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Chemistry. Retrieved from

-

Vector Laboratories. Maleimide Reaction Chemistry and Stability Guidelines. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

Broadpharm. N-(5-aminopentyl)maleimide Product & Protocol Data. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

Step-by-step guide to synthesizing antibody-drug conjugates with C5 maleimide linkers

Application Note & Protocol

Topic: A Step-by-Step Guide to Synthesizing Antibody-Drug Conjugates with Maleimide Linkers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting these two components is critical to the ADC's stability, efficacy, and safety profile. Maleimide-based linkers are widely employed for their efficient and selective reaction with thiol groups on antibodies, typically from reduced interchain cysteine residues. This guide provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of ADCs using maleimide linker chemistry. We delve into the critical considerations behind each step, from controlled antibody reduction to post-conjugation stabilization via succinimide ring hydrolysis, and detail the analytical methods required to ensure a well-defined and stable final product.

Introduction: The Critical Role of Maleimide Linkers in ADC Synthesis

An Antibody-Drug Conjugate is a tripartite molecule comprising a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker.[1][2] The linker's primary roles are to ensure the ADC remains stable in systemic circulation to minimize off-target toxicity and to facilitate the efficient release of the payload at the target site.[1]

Maleimide chemistry is a cornerstone of ADC construction, valued for its reliability and high chemoselectivity toward thiol groups present in the cysteine residues of an antibody.[3][4] This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond without compromising the antibody's structural integrity.[][6]

However, a significant challenge with first-generation maleimide-based ADCs is the potential for the thioether linkage to reverse via a retro-Michael reaction in vivo.[2][3][7][8] This premature drug release can lead to reduced therapeutic efficacy and increased systemic toxicity.[3][9] A proven strategy to overcome this instability is to promote the hydrolysis of the thiosuccinimide ring formed after conjugation.[3][10] This ring-opening reaction creates a stable succinamic acid thioether that is resistant to the retro-Michael reaction, thereby "locking" the payload onto the antibody and enhancing the ADC's in vivo stability.[7][10][11][12]

Modern maleimide linkers are often engineered with substituents on the maleimide ring (e.g., N-aryl groups) or adjacent basic groups to accelerate this stabilizing hydrolysis step, ensuring the formation of a robust and durable conjugate.[3][13][14][15]

Principle of the Method

The synthesis of a maleimide-based ADC is a multi-step process that requires precise control over reaction conditions to achieve a desired Drug-to-Antibody Ratio (DAR) and ensure product homogeneity. The overall workflow involves:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially and selectively reduced to generate free thiol (-SH) groups, which serve as the conjugation sites.

-

Drug-Linker Preparation: The cytotoxic drug is covalently attached to a maleimide-containing linker. This is often performed separately to create a ready-to-conjugate "linker-payload" construct.

-

Conjugation: The free thiol groups on the reduced antibody react with the maleimide group of the linker-payload via a Michael addition reaction.

-

Stabilization (Optional but Recommended): The resulting ADC is treated to induce hydrolysis of the thiosuccinimide ring, enhancing the stability of the linkage.

-

Purification & Formulation: The ADC is purified from unreacted linker-payload and other small molecules using chromatography, typically Size Exclusion Chromatography (SEC). The purified ADC is then transferred into a suitable formulation buffer.

-

Characterization: The final ADC product is rigorously analyzed to determine its key quality attributes, including DAR, aggregate content, and purity.

Detailed Protocols

Materials and Reagents

| Reagent/Material | Recommended Supplier | Purpose |

| Monoclonal Antibody (e.g., Trastuzumab) | In-house or Commercial | Targeting vehicle |

| Maleimide-Linker-Payload | In-house or Commercial | Drug delivery component |

| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich, Thermo Fisher | Reducing agent for disulfide bonds |

| Dithiothreitol (DTT) | Sigma-Aldrich, Thermo Fisher | Alternative reducing agent |

| Conjugation Buffer (e.g., PBS, pH 7.4) | In-house preparation | Reaction medium |

| Quenching Reagent (e.g., N-acetylcysteine) | Sigma-Aldrich | To cap unreacted maleimides |

| Purification Columns (e.g., Sephadex G-25) | Cytiva | Desalting and buffer exchange |

| Size Exclusion Chromatography (SEC) Column | Tosoh Bioscience, Agilent | ADC purification and aggregate analysis |

| Hydrophobic Interaction (HIC) Column | Tosoh Bioscience, Agilent | DAR determination |

| Organic Solvents (e.g., DMSO, DMF) | HPLC Grade | To dissolve linker-payload |

Protocol 1: Partial Reduction of Antibody

Causality: The goal is to reduce a controlled number of interchain disulfide bonds to generate reactive thiols. Using a mild reducing agent like TCEP is often preferred as it is stable, odorless, and selective for disulfides. The molar ratio of TCEP to antibody is a critical parameter that directly influences the number of thiols generated and, consequently, the final DAR.[16]

-

Buffer Exchange: Ensure the starting antibody is in a suitable reaction buffer (e.g., PBS containing 1 mM EDTA, pH 7.4). EDTA is included to chelate any trace metals that could catalyze re-oxidation of the thiols.

-

Prepare TCEP Stock: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer.

-

Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 2.5 to 5 molar equivalents of TCEP per mole of antibody.

-

Scientist's Note: The optimal TCEP ratio must be determined empirically for each antibody to achieve the target DAR.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[16][17]

-

Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP to prevent it from interfering with the maleimide in the next step. This is typically done using a desalting column (e.g., Sephadex G-25) equilibrated with fresh, degassed conjugation buffer.[18] The reduced antibody is highly susceptible to re-oxidation and should be used immediately.

Protocol 2: Conjugation of Drug-Linker to Antibody

Causality: This step leverages the high reactivity of the maleimide group on the linker-payload towards the newly generated antibody thiols. The reaction is performed at a slightly basic pH (7.2-7.5) to ensure the thiol groups are sufficiently nucleophilic while minimizing off-target reactions with amine groups (e.g., lysine residues), which become more reactive at higher pH.[6]

-

Prepare Drug-Linker: Dissolve the maleimide-linker-payload in a minimal amount of an organic co-solvent like DMSO or DMF.

-

Calculate Stoichiometry: Add a slight molar excess of the drug-linker solution to the reduced antibody. A typical starting ratio is 1.5 to 2.0 moles of drug-linker per mole of available thiol.

-

Scientist's Note: The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.[17]

-

-

Conjugation Reaction: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

-

Quench Reaction: Add a molar excess of a quenching agent, such as N-acetylcysteine, to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes.[17] This prevents unwanted reactions during purification and storage.

Protocol 3: ADC Purification

Causality: Purification is essential to remove unreacted (and often toxic) drug-linker molecules, quenching agent, and any denatured protein. Size Exclusion Chromatography (SEC) is the method of choice as it separates molecules based on their hydrodynamic radius, efficiently separating the large ADC (~150 kDa) from small molecule impurities.

-

Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with the desired final formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).

-

Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

-

Elution: Elute the ADC using the formulation buffer. The ADC will typically elute as the first major peak. Small molecules will elute later.

-

Fraction Collection: Collect the fractions corresponding to the ADC monomer peak.

-

Concentration: Pool the relevant fractions and concentrate the purified ADC using a centrifugal filtration device (e.g., Amicon Ultra with a 30 kDa MWCO).

-

Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter for long-term storage. Store at 4°C for short-term use or -80°C for long-term storage.

Characterization of the Final ADC

A thorough characterization of the final product is a non-negotiable step to ensure its quality, consistency, and suitability for further studies.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that significantly impacts ADC efficacy and safety.[19][20]

-

Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for DAR analysis of cysteine-linked ADCs.[19][20][21] The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[22]

-

The ADC sample is loaded onto the HIC column in a high-salt mobile phase.

-

A decreasing salt gradient is applied.

-

Antibody species with different numbers of drugs (DAR 0, 2, 4, 6, 8) will elute at different times, with higher DAR species being retained longer.

-

The area of each peak is used to calculate the weighted average DAR.[16]

-

-

Mass Spectrometry (MS): Native SEC-MS can be used to measure the mass of the intact ADC, allowing for direct calculation of the DAR distribution.[21][23] This provides an orthogonal method to confirm HIC results.

Analysis of Purity and Aggregation

-

Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates).[21][22] The sample is run under non-denaturing conditions, and the percentage of the monomer peak relative to the total peak area is reported as the purity. A high level of aggregation is undesirable as it can impact efficacy and immunogenicity.

Summary of Characterization Data

| Parameter | Method | Acceptance Criteria | Rationale |

| Average DAR | HIC, MS | Typically 3.5 - 4.0 | Balances potency with favorable pharmacokinetics |

| Purity (Monomer %) | SEC | > 95% | Ensures product homogeneity and reduces risk of immunogenicity |

| Free Drug-Linker | RP-HPLC | < 1% | Minimizes systemic toxicity from unconjugated payload |

References

-

Lu, D., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology. [Link]

-

Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. [Link]

-

Steen, J., et al. (2022). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]

-

Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. [Link]

-

Jones, M. W., et al. (2016). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]

-

Lazar, A. C., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Molecular Cancer Therapeutics. [Link]

-

Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry. [Link]

-

ResearchGate. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Request PDF. ResearchGate. [Link]

-

Schneider, S. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Agilent Technologies, Inc. [Link]

-

Lajoie, D., et al. (2022). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. International Journal of Molecular Sciences. [Link]

-

Waters Corporation. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Waters Corporation. [Link]

-

Agilent Technologies, Inc. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Agilent Technologies, Inc. [Link]

-

Wang, Y., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B. [Link]

-

AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. [Link]

-

Foucourt, A., et al. (2020). Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. ACS Omega. [Link]

-

Chromatography Online. (2025). Native HIC-MS of ADCs for DAR Species Determination and Identification. Chromatography Online. [Link]

-

Strop, P. (2014). Current ADC Linker Chemistry. Pharmaceutical Research. [Link]

-

Panattoni, A. (2025). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. SigutLabs. [Link]

-

Kim, J., et al. (2023). Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker-payload. Bioorganic Chemistry. [Link]

-

Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). One‐step synthesis of ADCs via maleimide–diene coupling. ResearchGate. [Link]

-

BioPharm International. (2023). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. [Link]

-

Lu, J., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. [Link]

-

Kalia, J., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Chemical Communications. [Link]

-

K-F, S., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science. [Link]

-

Research Communities. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Research Communities. [Link]

-

ResearchGate. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates | Request PDF. ResearchGate. [Link]

-

Wagner, A., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemMedChem. [Link]

Sources

- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. broadpharm.com [broadpharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. agilent.com [agilent.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. lcms.cz [lcms.cz]

- 22. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 23. Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization | Waters [waters.com]

Click chemistry applications involving N-(5-aminopentyl)maleimide derivatives

Application Note: Click Chemistry Applications Involving N-(5-aminopentyl)maleimide Derivatives

Abstract

This technical guide details the strategic application of N-(5-aminopentyl)maleimide (and its resulting derivatives) in high-fidelity "Click" chemistry workflows. While N-(5-aminopentyl)maleimide is classically defined as a heterobifunctional crosslinker (Amine-to-Thiol), its primary utility in modern chemical biology is as a modular scaffold for synthesizing "Click-ready" linkers. This guide provides validated protocols for converting this precursor into Maleimide-Azide or Maleimide-Alkyne reagents, enabling the site-specific conjugation of thiol-containing biomolecules (e.g., antibodies, cysteine-mutants) with orthogonal payloads via CuAAC, SPAAC, or IEDDA chemistries.

Strategic Overview: The "Pro-Linker" Concept

N-(5-aminopentyl)maleimide (typically supplied as a TFA or HCl salt) possesses two distinct reactive handles:

-

Maleimide: Reacts rapidly and specifically with thiols (Michael Addition) at pH 6.5–7.5.[1]

-

Primary Amine (Pentyl chain): Serves as the modification site to introduce a bioorthogonal "Click" handle (Azide, Alkyne, Tetrazine, or TCO).

Why use this derivative?

-

Spacer Flexibility: The 5-carbon pentyl chain provides a hydrophobic spacer that reduces steric hindrance near the conjugation site, often superior to rigid ethyl spacers.

-

Modularity: Unlike pre-functionalized PEG reagents, this building block allows researchers to install any click moiety (e.g., a specific DBCO variant or a cleavable azide) onto a thiol-reactive core.

Protocol A: Synthesis of Click-Ready Linkers

Objective: Convert N-(5-aminopentyl)maleimide into a Maleimide-Linker-Azide reagent. Rationale: Performing this conversion in an organic phase preserves the maleimide ring, which is susceptible to hydrolysis in aqueous buffers at pH > 7.5.

Materials

-

N-(5-aminopentyl)maleimide trifluoroacetate salt (Purity >95%)[2]

-

NHS-Azide (e.g., Azidoacetic acid NHS ester or PEG3-Azide-NHS)

-

DIPEA (N,N-Diisopropylethylamine)

Step-by-Step Synthesis

-

Dissolution: Dissolve 10 mg (~35 µmol) of N-(5-aminopentyl)maleimide salt in 500 µL of anhydrous DMF.

-

Activation: Add 1.2 equivalents of the NHS-Azide reagent to the solution.

-

Base Addition: Add 2.5 equivalents of DIPEA.

-

Note: The base is required to deprotonate the ammonium salt of the pentyl amine, making it nucleophilic.

-

-

Reaction: Incubate at Room Temperature (RT) for 2–4 hours under inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor via TLC or LC-MS. The disappearance of the primary amine peak indicates completion.

-

-

Purification (Critical):

-

Method: Semi-preparative HPLC (Reverse phase, C18).

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Caution: Avoid basic mobile phases or prolonged exposure to water to prevent maleimide ring opening.

-

Lyophilization: Freeze-dry fractions immediately to obtain the stable Maleimide-Pentyl-Azide powder.

-

Protocol B: Two-Step Bioconjugation (Thiol-Click)

Application: Antibody-Drug Conjugates (ADCs) or Fluorophore Labeling. Mechanism: Step 1 installs the Click handle onto the protein cysteine. Step 2 loads the payload via Click chemistry.

Workflow Logic

Figure 1: Sequential conjugation workflow utilizing the N-(5-aminopentyl)maleimide derived linker.

Step 1: Thiol-Maleimide Conjugation

-

Protein Preparation:

-

Reduce disulfide bonds (if necessary) using TCEP (Tris(2-carboxyethyl)phosphine).

-

Ratio: 2–5 molar excess of TCEP per disulfide.

-

Purification: Remove excess TCEP via Zeba™ Spin Desalting Column (7K MWCO) equilibrated in PBS (pH 7.2, 5 mM EDTA).

-

Note: EDTA prevents metal-catalyzed oxidation of thiols.

-

-

Conjugation:

-

Add 10–20 molar equivalents of Maleimide-Pentyl-Azide (dissolved in DMSO) to the protein solution.

-

DMSO Limit: Keep final DMSO concentration < 10% (v/v) to avoid protein denaturation.

-

Incubate for 1 hour at RT or 4°C overnight.

-

-

Quenching & Cleanup:

-

Add excess N-acetylcysteine (NAC) to quench unreacted maleimides.

-

Remove excess linker via desalting column or dialysis.[5]

-

Step 2: Click Reaction (SPAAC Variant)

Using a DBCO-functionalized payload (Strain-Promoted Azide-Alkyne Cycloaddition).

-

Reaction: Add 5–10 equivalents of DBCO-Payload to the Protein-Linker-Azide intermediate.

-

Incubation: 4–16 hours at 4°C (kinetics are slower than maleimide reaction).

-

Final Purification: Size Exclusion Chromatography (SEC) or dialysis to remove unbound payload.

Data & Specifications

Table 1: Chemical Properties & Stability

| Parameter | Specification | Critical Note |

| Reactive Group A | Maleimide | Hydrolyzes at pH > 8.0. Stable in dry DMSO/DMF. |

| Reactive Group B | Primary Amine (Pentyl) | pKa ~10. Requires base (DIPEA) for activation in organic synthesis. |

| Linker Length | ~9.5 Å (5-carbon chain) | Provides moderate hydrophobicity; prevents aggregation in some ADCs. |

| Solubility | Soluble in DMSO, DMF, MeOH | Poor solubility in water (unless protonated/salt form). |

| Storage | -20°C, Desiccated, Inert Gas | Moisture sensitive.[3] Hydrolysis degrades maleimide activity. |

Troubleshooting & Optimization

Issue: Low Conjugation Yield (Step 1)

-

Cause: Hydrolysis of maleimide prior to reaction.

-

Solution: Ensure the Maleimide-Pentyl-Azide stock is prepared fresh or stored strictly anhydrously. Do not store dilute aqueous aliquots.

-

Check: Verify thiol availability on protein using Ellman’s Reagent.

Issue: Precipitation during Synthesis (Protocol A)

-

Cause: The TFA salt of the amine is insoluble in non-polar organic solvents.

-

Solution: Ensure sufficient DMF/DMSO is used. The addition of DIPEA usually improves solubility of the intermediate during the NHS reaction.